molecular formula C11H14N4O3 B7542646 4-N-pyridin-4-ylmorpholine-2,4-dicarboxamide

4-N-pyridin-4-ylmorpholine-2,4-dicarboxamide

カタログ番号 B7542646
分子量: 250.25 g/mol
InChIキー: ABTYFHDQVXEJEO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-N-pyridin-4-ylmorpholine-2,4-dicarboxamide, also known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK) protein. SYK is a non-receptor tyrosine kinase involved in various signaling pathways in immune cells, making it an attractive target for the treatment of autoimmune diseases and hematological malignancies.

作用機序

4-N-pyridin-4-ylmorpholine-2,4-dicarboxamide binds to the ATP-binding site of SYK, thereby inhibiting its kinase activity. This results in the inhibition of downstream signaling pathways, including the PI3K-AKT and MAPK-ERK pathways, which are involved in cell survival and proliferation. This compound also blocks the activation of B-cells and other immune cells by inhibiting the phosphorylation of key signaling molecules.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-proliferative effects on B-cell malignancies, including chronic lymphocytic leukemia (CLL) and diffuse large B-cell lymphoma (DLBCL). It has also been found to reduce the production of inflammatory cytokines in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus. This compound has been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.

実験室実験の利点と制限

4-N-pyridin-4-ylmorpholine-2,4-dicarboxamide has several advantages over other SYK inhibitors, including its high potency, selectivity, and oral bioavailability. It also has a favorable pharmacokinetic profile, with a long half-life and low clearance. However, this compound has some limitations in lab experiments, including its relatively low solubility in aqueous solutions and its potential off-target effects on other kinases.

将来の方向性

There are several potential future directions for the development and use of 4-N-pyridin-4-ylmorpholine-2,4-dicarboxamide. One area of interest is the combination of this compound with other targeted therapies, such as BCL-2 inhibitors, to improve the treatment of B-cell malignancies. Another area of research is the use of this compound in combination with immunotherapies, such as checkpoint inhibitors, to enhance the anti-tumor immune response. Additionally, the development of more potent and selective SYK inhibitors may lead to the discovery of new therapeutic targets for the treatment of autoimmune diseases and cancer.

合成法

4-N-pyridin-4-ylmorpholine-2,4-dicarboxamide can be synthesized using a multi-step process involving the reaction of pyridine-4-carboxylic acid with morpholine, followed by the addition of acetic anhydride and 2,4-diaminopyrimidine. The final product is obtained after purification by column chromatography and recrystallization.

科学的研究の応用

4-N-pyridin-4-ylmorpholine-2,4-dicarboxamide has been extensively studied in preclinical models for its potential therapeutic use in various diseases, including autoimmune disorders and B-cell malignancies. It has been shown to inhibit SYK-mediated signaling pathways, leading to the suppression of B-cell receptor (BCR) signaling, which is critical for the survival and proliferation of B-cells. This compound has also been found to inhibit the activation of Fc receptors on immune cells, which play a role in the pathogenesis of autoimmune diseases.

特性

IUPAC Name

4-N-pyridin-4-ylmorpholine-2,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3/c12-10(16)9-7-15(5-6-18-9)11(17)14-8-1-3-13-4-2-8/h1-4,9H,5-7H2,(H2,12,16)(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTYFHDQVXEJEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)NC2=CC=NC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。